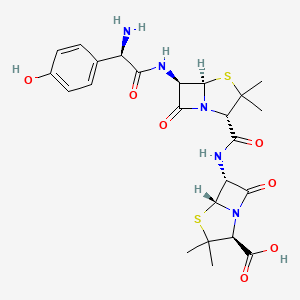
3-(1,1-Difluoroethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-1,4’-bipiperidine is a compound of significant interest in the field of medicinal chemistry. This compound features a bipiperidine core with a difluoroethyl substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine may involve large-scale synthesis using similar catalytic processes. The use of nickel catalysts and difluoroethyl chloride as reagents ensures efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
1,1-Difluoroethane: An organofluorine compound used as a refrigerant.
Uniqueness: 3-(1,1-Difluoroethyl)-1,4’-bipiperidine is unique due to its bipiperidine core and the presence of the difluoroethyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H22F2N2 |
|---|---|
Poids moléculaire |
232.31 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H22F2N2/c1-12(13,14)10-3-2-8-16(9-10)11-4-6-15-7-5-11/h10-11,15H,2-9H2,1H3 |
Clé InChI |
ZCLVLDDEXOKHAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCN(C1)C2CCNCC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)


![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)



